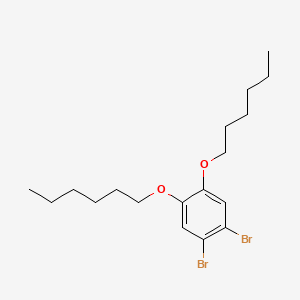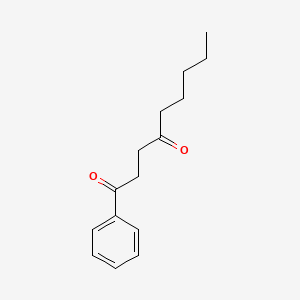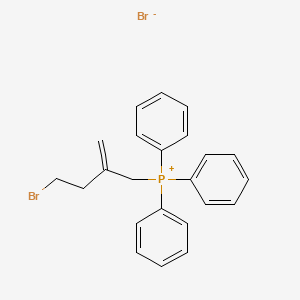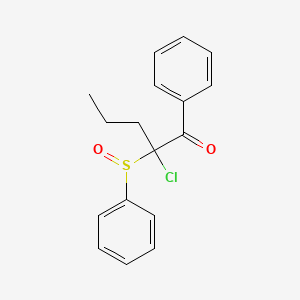
1,2-Dibromo-4,5-bis(hexyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-4,5-bis(hexyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, where two bromine atoms and two hexyloxy groups are substituted at the 1,2 and 4,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-bis(hexyloxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4,5-dihydroxybenzene followed by the alkylation of the hydroxyl groups with hexyl bromide. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination and alkylation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization from dichloromethane-ethanol mixtures .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4,5-bis(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dihydroxy compound.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide in methanol.
Oxidation: Oxidizing agents like potassium permanganate in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 1,2-dimethoxy-4,5-bis(hexyloxy)benzene.
Oxidation: Formation of 1,2-dibromo-4,5-benzoquinone.
Reduction: Formation of 1,2-dihydroxy-4,5-bis(hexyloxy)benzene.
Scientific Research Applications
1,2-Dibromo-4,5-bis(hexyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4,5-bis(hexyloxy)benzene involves its interaction with molecular targets through its bromine and hexyloxy groups. The bromine atoms can participate in halogen bonding, while the hexyloxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
1,4-Dibromo-2,5-bis(hexyloxy)benzene: Similar structure but with bromine atoms at the 1,4 positions.
1,2-Dibromo-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of hexyloxy groups.
1,2-Dibromo-4,5-dihydroxybenzene: Similar structure but with hydroxyl groups instead of hexyloxy groups.
Uniqueness: 1,2-Dibromo-4,5-bis(hexyloxy)benzene is unique due to the presence of long hexyloxy chains, which can impart distinct physical and chemical properties
Properties
CAS No. |
118132-03-9 |
|---|---|
Molecular Formula |
C18H28Br2O2 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
1,2-dibromo-4,5-dihexoxybenzene |
InChI |
InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-13-15(19)16(20)14-18(17)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
ANFZOIGXXIBMDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1OCCCCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)

![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)
